Dimyristoylphosphatidylcholine, DL- (DL-DMPC, CAS 18656-38-7) is a synthetic, racemic phospholipid featuring a glycerol backbone esterified with two 14-carbon myristoyl chains. In procurement and material selection, DL-DMPC is primarily evaluated for its highly accessible main phase transition temperature (Tm) of approximately 23.8 °C to 24.0 °C [1]. This room-temperature fluidity makes it a foundational building block for liposomal drug delivery systems, membrane protein reconstitution, and magnetically aligned bicelles. Unlike natural lipid extracts, synthetic DL-DMPC offers strict chain-length uniformity, while its racemic nature provides a cost-effective alternative to the enantiopure biological L-isomer for applications where stereospecificity is not a functional requirement[2].
Substituting DL-DMPC with longer-chain homologs like DPPC (16:0) or DSPC (18:0) drastically alters the thermal profile of the resulting formulation; DPPC and DSPC require processing and extrusion temperatures of >40 °C and >50 °C, respectively, which can degrade heat-sensitive active pharmaceutical ingredients (APIs)[1]. Conversely, while the enantiopure biological isomer (L-DMPC) is often selected by default, substituting DL-DMPC with L-DMPC in non-chiral applications introduces unnecessary procurement costs. Extensive structural and spectroscopic studies demonstrate that the racemic mixture exhibits identical macroscopic bilayer properties, ripple phase dimensions, and magnetic alignment behaviors as the pure L-enantiomer at standard operating temperatures [2]. Therefore, failing to specify DL-DMPC when stereospecificity is irrelevant leads to either thermal processing bottlenecks (with longer-chain PCs) or budget inefficiencies (with L-DMPC).
For buyers deciding between racemic and enantiopure DMPC, electron density mapping of the ripple (Pβ') phase confirms structural equivalence. At 24 °C and 98% relative humidity, both DL-DMPC and L-DMPC bilayers exhibit identical peak-to-peak ripple amplitudes of approximately 18 Å [1]. The ratio of the major to minor arm lengths is highly comparable (2.4 for DL-DMPC vs. 2.1 for L-DMPC), demonstrating that molecular chirality does not significantly influence the macroscopic structure of the bilayer [1].
| Evidence Dimension | Ripple phase (Pβ') peak-to-peak amplitude |
| Target Compound Data | ~18 Å (DL-DMPC) |
| Comparator Or Baseline | ~18 Å (L-DMPC) |
| Quantified Difference | Statistically identical structural features |
| Conditions | Electron density mapping of hydrated bilayers at 24 °C and 98% RH |
Confirms that the more cost-effective racemic DL-DMPC can perfectly substitute L-DMPC in structural membrane models without altering bilayer morphology.
Chain length selection is critical for liposome manufacturability. DL-DMPC exhibits a main phase transition temperature (Tm) of 23.8 °C to 24.0 °C, whereas the closely related homolog DPPC (16:0) has a Tm of approximately 41 °C[1]. This ~17 °C difference dictates the minimum temperature required for lipid hydration and mechanical extrusion. Formulations utilizing DL-DMPC can be processed at standard ambient room temperatures, whereas DPPC-based systems require sustained heating[1].
| Evidence Dimension | Main phase transition temperature (Tm) |
| Target Compound Data | 23.8 °C - 24.0 °C (DL-DMPC) |
| Comparator Or Baseline | ~41.0 °C (DPPC) |
| Quantified Difference | ~17 °C lower Tm for DL-DMPC |
| Conditions | Differential Scanning Calorimetry (DSC) of hydrated multilamellar vesicles |
Enables liposome extrusion and drug loading at mild room temperatures, preventing the thermal degradation of heat-sensitive APIs.
In the preparation of magnetically aligned bicelles for solid-state NMR, DL-DMPC serves as a direct drop-in replacement for L-DMPC. Studies comparing 1:2.87 DHPC:DMPC bicelles at 40 °C show no significant differences in 31P-13C dipolar couplings or chemical shift anisotropies between bicelles formulated with L-only DMPC versus a racemic DL-DMPC mixture [1]. The lack of chiral expression in these cooperative bilayer properties ensures identical spectral resolution and alignment behavior [1].
| Evidence Dimension | 31P-13C dipolar couplings and chemical shift anisotropies |
| Target Compound Data | Identical spectral splitting and alignment (DL-DMPC) |
| Comparator Or Baseline | Baseline spectral splitting and alignment (L-DMPC) |
| Quantified Difference | No significant deviation in coupling constants |
| Conditions | 1:2.87 DHPC:DMPC bicelles at 40 °C in 0.1 M KCl/D2O |
Validates the use of racemic DL-DMPC as a cost-saving substitute for L-DMPC in high-resolution structural NMR studies of membrane proteins.
Because DL-DMPC features a Tm of ~24 °C, it is a highly effective primary lipid for encapsulating heat-labile proteins, peptides, or sensitive small molecules. Unlike DPPC or DSPC, which require heating above 40 °C or 50 °C for hydration and extrusion, DL-DMPC allows the entire manufacturing workflow to occur at standard room temperature, preserving API integrity while maintaining a fluid bilayer state [1].
DL-DMPC is highly recommended for formulating DHPC/DMPC bicelles used in structural biology and solid-state NMR. Since the racemic mixture exhibits identical 31P-13C dipolar couplings and magnetic alignment properties to the enantiopure L-DMPC, laboratories can significantly reduce procurement costs for large-scale membrane protein reconstitution without sacrificing spectral resolution or bilayer cooperativity [2].
For studies focusing on macroscopic membrane properties—such as ripple phase dynamics, membrane fusion, or lipid-polymer interactions—DL-DMPC provides an ideal synthetic baseline. Its structural equivalence to biological L-DMPC at standard temperatures ensures that physical measurements (like bilayer thickness and electron density) remain accurate, making it a highly efficient choice for fundamental materials research[3].